N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide
Description
N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide is a compound that belongs to the class of acetamides It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-[3-(1H-pyrrol-2-ylmethylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C13H13N3O/c1-10(17)16-12-5-2-4-11(8-12)15-9-13-6-3-7-14-13/h2-9,14H,1H3,(H,16,17) |
InChI Key |
CREXIJQFMZOIIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N=CC2=CC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide typically involves the condensation of 3-aminobenzaldehyde with 2-acetylpyrrole under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Pharmaceutical Development
N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide has shown promise in the pharmaceutical industry, particularly in drug design and development. Its structural similarity to other biologically active compounds suggests potential applications in targeting specific biological pathways.
Case Study: Anticancer Activity
Recent studies have explored the anticancer potential of related compounds that share structural features with this compound. For instance, compounds designed to inhibit histone deacetylases (HDACs) have demonstrated significant antitumor activity, indicating that similar derivatives may also exhibit anticancer properties .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Research into related thiazole-acetamide derivatives has indicated strong antibacterial effects against various Gram-positive and Gram-negative bacteria.
Biochemical Studies
This compound can be utilized in biochemical studies to explore enzymatic interactions and metabolic pathways. Its ability to form various derivatives through chemical reactions makes it a valuable tool for studying reaction mechanisms and enzyme kinetics.
Mechanism of Action
The mechanism of action of N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler analog with similar structural features but lacking the pyrrole ring.
Acetanilide: Another related compound with a phenyl group attached to the acetamide moiety
Uniqueness
N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide is unique due to the presence of the pyrrole ring, which imparts distinct chemical and biological properties.
Biological Activity
N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide is a compound notable for its unique structural features, which include a pyrrole ring and an acetamide functional group. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 227.26 g/mol . The compound features a pyrrole ring linked to a phenyl group via a methylene bridge, contributing to its chemical reactivity and biological properties.
Mechanisms of Biological Activity
This compound exhibits various biological activities attributed to its structural components:
- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. Similar compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cells . The mechanism may involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound's potential as an antimicrobial agent can be inferred from its structural similarity to other biologically active compounds. Compounds with similar structures have demonstrated varying degrees of antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The presence of the imine functional group in the compound may allow it to act as an enzyme inhibitor. Compounds with similar functionalities have been reported to inhibit key enzymes involved in cancer progression and microbial resistance.
Case Studies and Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound. Below is a summary table showcasing related compounds and their biological activities:
Pharmacological Potential
The pharmacological potential of this compound is supported by its ability to undergo various chemical reactions typical of amides and imines. It can participate in hydrolysis and nucleophilic substitution reactions, enhancing its versatility in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
